N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N6O3/c1-23-11-21-22-16(23)24-5-7-25(8-6-24)17(26)20-10-12-3-4-13(27-2)14(9-12)28-15(18)19/h3-4,9,11,15H,5-8,10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONUAJFEDYQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves a multi-step process. This includes the preparation of intermediate compounds, such as the piperazine derivative and the triazole derivative, followed by their coupling and functionalization. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance scalability and cost-efficiency. This often requires the use of advanced technologies, such as continuous flow reactors and high-throughput screening methods, to streamline the production process.
Chemical Reactions Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
